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methylphenol

Authored by: A Senior Application Scientist

Foreword for the Research Community: The thermochemical landscape of novel or less-
common compounds is often uncharted territory. This guide addresses the specific case of 4-
bromo-2-chloro-3-methylphenol, a molecule for which detailed experimental thermochemical
data is not readily available in public literature. Rather than presenting a simple data sheet, this
document serves as a comprehensive methodological roadmap for researchers, scientists, and
drug development professionals. It is designed to empower you with the foundational
knowledge and practical protocols required to determine these critical properties in your own
laboratories. We will delve into the causality behind experimental choices, the integration of
computational chemistry, and the self-validating systems that ensure data integrity.

Strategic Importance of Thermochemical Data

In the realms of pharmaceutical development, chemical process safety, and environmental risk
assessment, a thorough understanding of a molecule's thermochemical properties is not
merely academic—it is a cornerstone of informed decision-making. For a halogenated phenol
such as 4-bromo-2-chloro-3-methylphenol, these properties govern its stability, reactivity,
and energy content.
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Enthalpy of Formation (AfH®): This fundamental value dictates the energy required to form
the compound from its constituent elements. It is critical for calculating reaction enthalpies
and assessing the thermodynamic feasibility of synthetic pathways.

Enthalpy of Combustion (AcH°®): A key parameter for safety analysis, the enthalpy of
combustion quantifies the energy released during complete oxidation. This information is
vital for designing safe manufacturing processes and for understanding potential fire
hazards.

Enthalpies of Phase Transition (AfusH®, AsubH®, AvapH®): The energies required for melting,
sublimation, and vaporization are crucial for designing purification processes like
crystallization and distillation, as well as for predicting the compound's physical state and
vapor pressure at different temperatures.

Heat Capacity (Cp): This property is essential for chemical engineering calculations,
including reactor design and heat transfer modeling.

Thermal Stability: Understanding the temperature at which the molecule begins to
decompose is paramount for determining safe storage and handling conditions and for
predicting the potential formation of hazardous byproducts.[1][2]

Molecular Identity of 4-Bromo-2-chloro-3-
methylphenol

A precise understanding of the molecule's structure is the starting point for any thermochemical

investigation.

IUPAC Name: 4-bromo-2-chloro-3-methylphenol[3]
Molecular Formula: C7HeBrCIO[3]

Molecular Weight: 221.48 g/mol [3]

CAS Number: 1799612-08-0[4]

SMILES: CC1=C(C=CC(=C1Cl)O)BI[3]
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2D Structure:

Caption: 2D representation of 4-Bromo-2-chloro-3-methylphenol.

Experimental Determination of Thermochemical
Properties

The following sections detail the gold-standard experimental methodologies for determining the
key thermochemical properties of halogenated aromatic compounds.

Enthalpy of Combustion and Formation via Rotating-
Bomb Calorimetry

For halogenated compounds, standard static-bomb calorimetry is insufficient due to the
formation of corrosive acidic gases (HCI, HBr) and potential for incomplete combustion. A
rotating-bomb calorimeter is the authoritative choice. The rotation ensures that the bomb's
internal surfaces are thoroughly washed with a reducing solution (e.g., arsenious oxide or
hydrazine dihydrochloride solution), which quantitatively reduces any free halogens and oxy-
halogens to halide ions, ensuring a well-defined final state.[5]

Principle of Causality: The combustion of an organic compound containing C, H, O, ClI, and Br
in a high-pressure oxygen environment releases a measurable quantity of heat. By precisely
measuring the temperature change of the surrounding water bath and accounting for the heat
capacity of the calorimeter system (the "calorimeter constant,” €_calor), the energy of
combustion can be determined. The standard enthalpy of formation can then be derived using
Hess's Law.

Experimental Protocol:
e Sample Preparation:

o Press a precise mass (typically 0.5 - 1.0 g) of 4-bromo-2-chloro-3-methylphenol into a
pellet. Due to the hygroscopic and oxidative tendencies of phenols, this should be done in
a dry, inert atmosphere (e.g., a glovebox).[6]
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o Seal the pellet inside a polyethylene bag of known mass and heat of combustion. This
prevents sublimation and reaction with oxygen before ignition.[6]

e Bomb Charging:

o

Place the sealed sample in a platinum crucible within the rotating-bomb.

[e]

Add a known volume (e.g., 10 mL) of a reducing solution (e.g., As20s solution) to the
bomb to dissolve the resulting mineral acids.

[e]

Attach a platinum fuse wire in contact with the sample and connect it to the firing
electrodes.

[e]

Seal the bomb and pressurize it with high-purity oxygen (typically to 3.04 MPa).[5]

e Calorimetric Measurement:

[¢]

Submerge the sealed bomb in a precisely measured mass of water in the calorimeter's
insulated vessel.

o Allow the system to reach thermal equilibrium while stirring. Record the initial temperature
for a defined period.

o Ignite the sample by passing a current through the fuse wire.

o Record the temperature rise until a stable final temperature is reached.

o After the main period, initiate rotation of the bomb to ensure complete absorption and
reaction of the combustion products with the internal solution.

e Post-Combustion Analysis:

o Vent the bomb and analyze the gaseous contents for unreacted Oz and the presence of
CO (to confirm complete combustion).

o Analyze the liquid phase within the bomb for hydrobromic, hydrochloric, and nitric acids
(from residual N2 in the bomb) via titration or ion chromatography. This is crucial for
applying necessary thermochemical corrections.
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e Calculation:

o The raw temperature change (AT) is corrected for heat exchange with the surroundings.

o The standard energy of combustion (AcU°) is calculated using the formula: AcU° = -
(¢_calor * AT - AU _ign - AU_bag - AU_acids) where AU terms represent the energy
contributions from ignition, the polyethylene bag, and the formation of acids.

o The standard enthalpy of combustion (AcH®) is then calculated from AcU°.

o Finally, the standard enthalpy of formation (AfH®) is derived using the known standard
enthalpies of formation for CO2(g), H20(l), HBr(aq), and HCl(aq).

Experimental Workflow: Rotating-Bomb Calorimetry
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Caption: Workflow for determining enthalpy of combustion.
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Enthalpy of Fusion via Differential Scanning Calorimetry
(DSC)

DSC is a powerful technique for measuring the heat flow associated with thermal transitions in
a material. The enthalpy of fusion (melting) is determined by heating a sample at a constant
rate and measuring the energy absorbed during the solid-to-liquid phase transition.

Protocol Outline:

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified
standards (e.g., indium).

o Sample Preparation: Accurately weigh a small amount (2-5 mg) of 4-bromo-2-chloro-3-
methylphenol into an aluminum DSC pan and hermetically seal it.

o Measurement: Place the sample pan and an empty reference pan into the DSC cell. Heat
the sample at a controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).

o Data Analysis: The resulting thermogram will show an endothermic peak corresponding to
melting. The area of this peak is directly proportional to the enthalpy of fusion (AfusH°®).

Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation (AsubH®) is a measure of the energy required for a substance to
transition from the solid to the gaseous state. It can be derived from vapor pressure
measurements at different temperatures using the Clausius-Clapeyron equation. The Knudsen
effusion method is a reliable technique for measuring the low vapor pressures of solids.[7][8][9]
[10]

Principle of Causality: A sample is placed in a thermostatically controlled cell with a small
orifice. In a high vacuum, molecules escape (effuse) through the orifice at a rate proportional to
the vapor pressure. By measuring the rate of mass loss over time, the vapor pressure can be
calculated.

Experimental Protocol:
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o Cell Preparation: Load a precisely weighed amount of crystalline 4-bromo-2-chloro-3-
methylphenol into the Knudsen effusion cell. The orifice dimensions must be known with
high accuracy.

o System Setup: Place the cell in a high-vacuum chamber and heat it to a desired, constant
temperature.

o Measurement: Monitor the mass of the cell over time using a sensitive microbalance. The
rate of mass loss ( dm/dt ) should be constant at a given temperature.

o Repeat: Repeat the measurement at several different temperatures.
» Calculation:

o The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation:
P = (dm/dt) * (1/A) * sqrt(2rtRT/M) where A is the orifice area, R is the ideal gas constant,
and M is the molar mass.

o The enthalpy of sublimation is determined from the slope of a plot of In(P) versus 1/T,
according to the integrated Clausius-Clapeyron equation: In(P) = -AsubH°/R * (1/T) + C

Experimental Workflow: Knudsen Effusion
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Caption: Workflow for Knudsen effusion vapor pressure measurement.

Computational Thermochemistry: An Essential
Complement

When experimental data is lacking, high-level computational chemistry provides a robust and
reliable alternative for predicting thermochemical properties, particularly the gas-phase
enthalpy of formation.[11] Methods like Gaussian-3 (G3) and Gaussian-4 (G4) theory are
composite methods designed to achieve high accuracy (typically within +1 kcal/mol) by
combining results from different levels of theory and basis sets.[11]

Computational Workflow:
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Geometry Optimization: The 3D structure of 4-bromo-2-chloro-3-methylphenol is
optimized using a reliable density functional theory (DFT) method (e.g., B3LYP) with a
suitable basis set (e.g., 6-31G(d)).

Vibrational Frequencies: The vibrational frequencies are calculated at the same level of
theory to confirm the structure is a true minimum on the potential energy surface and to
obtain the zero-point vibrational energy (ZPVE).

Single-Point Energy Calculations: A series of higher-level single-point energy calculations
are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with
progressively larger basis sets.

Composite Energy Calculation: The final G3/G4 energy is assembled from the results of the
previous steps, including corrections for basis set extension, electron correlation, and other
higher-level effects.

Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298.15
K is calculated using an atomization or isodesmic reaction scheme, which leverages the
highly accurate computed total energies and known experimental enthalpies of formation of
the reference species.

Computational Workflow: G3/G4 Theory
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Caption: Workflow for high-accuracy computational thermochemistry.

Summary of Thermochemical Data (lllustrative)

As no direct experimental data exists for 4-bromo-2-chloro-3-methylphenol, the following
table presents calculated values for the closely related isomer, 4-bromo-2-chlorophenol, to
provide an order-of-magnitude expectation for the properties of interest. These values were
obtained using the Joback group contribution method.[12][13]
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lllustrative
Recommended
Value (4- . ..
Property Symbol Unit Determination
bromo-2-
Method
chlorophenol)
G3/G4
Calculation;
Standard Gas ]
Rotating-Bomb
Enthalpy of AfH®(g) -108.83 kJ/mol ]
) Calorimetry +
Formation
Knudsen
Effusion
Differential
Enthalpy of Scanning
) AfusH® 20.21 kJ/mol )
Fusion Calorimetry
(DSC)
Enthalpy of Knudsen
T AvapH° 55.72 kJ/mol )
Vaporization Effusion
Ebulliometry;
Normal Boiling ) Knudsen
_ Thoil 506.70 K ,
Point Effusion
(extrapolated)
Differential
Normal Melting Scanning
. Tfus 397.76 K .
Point Calorimetry
(DSC)

Note: These values are for the isomer 4-bromo-2-chlorophenol and are provided for illustrative

purposes only. They are not experimental values for 4-bromo-2-chloro-3-methylphenol.

Thermal Stability and Decomposition
Considerations

The thermal decomposition of halogenated phenols is a complex process that can lead to the

formation of hazardous byproducts.[1]
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o Decomposition Onset: The temperature at which decomposition begins can be determined
using thermogravimetric analysis (TGA).

» Decomposition Products: Under thermal stress, particularly in the presence of oxygen and
other materials, brominated and chlorinated aromatic compounds can be precursors to
highly toxic polybrominated and polychlorinated dibenzo-p-dioxins and dibenzofurans
(PBDD/Fs and PCDD/Fs).[1] The decomposition of the methyl group can also lead to the
formation of other volatile organic compounds.[14]

e Mechanism: Decomposition often proceeds via the cleavage of the C-Br and C-CI bonds,
which have lower bond dissociation energies than C-C or C-H bonds. The resulting radicals
can initiate complex reaction pathways. The presence of both bromine and chlorine raises
the possibility of forming mixed halogenated byproducts.[1]

A thorough investigation of thermal stability should include TGA coupled with mass
spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the
evolved gaseous products during decomposition.

Conclusion

This guide provides a comprehensive framework for the complete thermochemical
characterization of 4-bromo-2-chloro-3-methylphenol. By combining the precision of
experimental techniques like rotating-bomb calorimetry and Knudsen effusion with the
predictive power of high-level computational methods, researchers can generate the accurate
and reliable data essential for advancing drug development, ensuring process safety, and
conducting meaningful environmental assessments. The protocols and workflows detailed
herein represent a self-validating system, ensuring that the data obtained is robust,
reproducible, and grounded in fundamental thermodynamic principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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